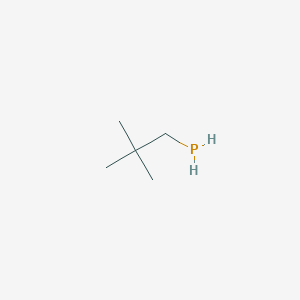
5-(4,5-Dimethyl-1,3-dioxolan-2-yl)-2-methylpent-2-en-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4,5-Dimethyl-1,3-dioxolan-2-yl)-2-methylpent-2-en-4-one is a complex organic compound characterized by its unique structure, which includes a dioxolane ring and a methylpentene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,5-Dimethyl-1,3-dioxolan-2-yl)-2-methylpent-2-en-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dimethyl-1,3-dioxolane-2-one with a suitable alkene in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as diethyl ether .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-(4,5-Dimethyl-1,3-dioxolan-2-yl)-2-methylpent-2-en-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
5-(4,5-Dimethyl-1,3-dioxolan-2-yl)-2-methylpent-2-en-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(4,5-Dimethyl-1,3-dioxolan-2-yl)-2-methylpent-2-en-4-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-(4,5-Dimethyl-1,3-dioxolan-2-yl)-2-methoxyphenol: This compound shares a similar dioxolane ring structure but differs in its functional groups.
5-(4,5-Dimethyl-1,3-dioxolan-2-yl)-1,3-benzodioxole: Another compound with a similar core structure but different substituents.
4,5-Dimethyl-1,3-dioxolan-2-one: A simpler compound with a similar dioxolane ring.
Uniqueness
What sets 5-(4,5-Dimethyl-1,3-dioxolan-2-yl)-2-methylpent-2-en-4-one apart is its unique combination of a dioxolane ring and a methylpentene group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
56055-64-2 |
|---|---|
Fórmula molecular |
C11H18O3 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
1-(4,5-dimethyl-1,3-dioxolan-2-yl)-4-methylpent-3-en-2-one |
InChI |
InChI=1S/C11H18O3/c1-7(2)5-10(12)6-11-13-8(3)9(4)14-11/h5,8-9,11H,6H2,1-4H3 |
Clave InChI |
XBPRXMCEBRMNPD-UHFFFAOYSA-N |
SMILES canónico |
CC1C(OC(O1)CC(=O)C=C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14635872.png)
![N-Methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14635879.png)
![4-[2-(5-Chloro-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14635894.png)
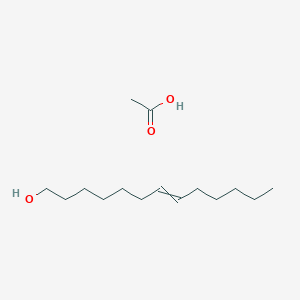

![1-[2-(Acetyloxy)ethyl]-1-ethylpiperidin-1-ium](/img/structure/B14635913.png)
![2-Methylbicyclo[4.1.0]hept-2-ene](/img/structure/B14635917.png)
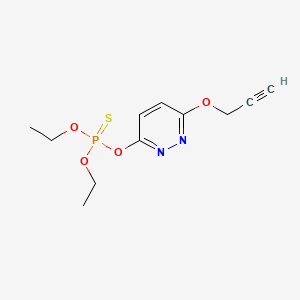
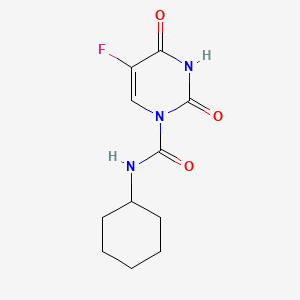

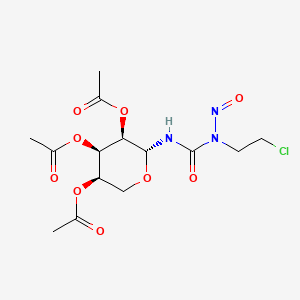
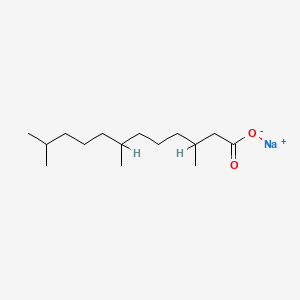
![Ethyl 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate](/img/structure/B14635955.png)
